2-Bromo-n-hexylacetamide
Description
Historical Context of Haloacetamide Chemistry in Organic Synthesis
The chemistry of haloacetamides is deeply rooted in the broader history of organic synthesis, which evolved from the isolation of natural products to the systematic construction of complex molecules. researchgate.netopenaccessjournals.com The development of methods to introduce halogens into organic molecules was a pivotal moment in this evolution. The classic Hell-Volhard-Zelinsky reaction, for example, provided a foundational method for the α-halogenation of carboxylic acids, which are precursors to α-haloamides. researchgate.net
α-Haloamides, including bromoacetamides, have long been recognized as versatile building blocks. researchgate.netnih.gov Their utility stems from the presence of a reactive carbon-halogen bond, which is susceptible to nucleophilic substitution. This reactivity has been exploited in a wide array of synthetic applications, including the formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. researchgate.net Historically, these compounds were instrumental in the synthesis of various heterocyclic structures and in the modification of peptides and other biomolecules. nih.gov The chemistry of N-haloamines and their derivatives, such as N-halo-arylsulfonamides, further expanded the synthetic utility of this class of compounds, showcasing their diverse reactivity as sources of halonium cations or as nucleophiles themselves. researchgate.net
Significance and Research Trajectory of N-Alkyl Bromoacetamides
N-Alkyl bromoacetamides represent a significant subclass of haloacetamides, characterized by the presence of an alkyl group on the amide nitrogen. This structural feature influences their physical properties and reactivity, opening up distinct avenues of research. A primary synthetic route to these compounds involves the reaction of a primary or secondary amine with bromoacetyl bromide or a related acyl halide. ias.ac.inmdpi.com
The research trajectory of N-alkyl bromoacetamides has been marked by their increasing application in specialized areas of chemical synthesis. They are key intermediates in the preparation of N-acylated N-substituted sulfonamides, which are of interest in medicinal chemistry. mdpi.com Furthermore, their ability to participate in radical reactions, such as atom transfer radical cyclization (ATRC), has been used to construct complex cyclic systems like γ-lactams. nih.gov
More recently, the focus has shifted towards the use of N-alkyl bromoacetamides in materials science and chemical biology. As exemplified by 2-Bromo-N-hexylacetamide, these compounds serve as critical reagents for the functionalization of polymers and macromolecules. ias.ac.inresearchgate.net The alkyl chain can be tailored to impart specific properties, such as hydrophobicity, to the final product. Research has also explored the reactivity of related N-alkyl haloacetamides, such as 2-chloro-N-hexylacetamide, in reactions like α-formyloxylation, although N-aryl substrates were found to be more reactive under certain conditions. rsc.orgresearchgate.net This ongoing investigation into their reaction scope continues to expand the synthetic toolkit available to chemists, underscoring the enduring significance of N-alkyl bromoacetamides in modern chemical research.
Data Tables
Table 1: Synthesis of this compound This table summarizes a typical synthesis procedure for this compound.
| Starting Materials | Reagents | Solvent | Reaction Conditions | Yield | Reference |
|---|
Table 2: ¹H-NMR Spectroscopic Data for this compound This table presents the characteristic proton nuclear magnetic resonance (¹H-NMR) signals for this compound in a CDCl₃ solvent.
| Chemical Shift (δ/ppm) | Multiplicity | Number of Protons | Assignment | Reference |
|---|---|---|---|---|
| 0.88 | t | 3H | Terminal –CH₃ | ias.ac.inresearchgate.net |
| 1.22–1.39 | m | 6H | –CH₂(CH₂)₃– | ias.ac.inresearchgate.net |
| 1.46–1.60 | m | 2H | –CH₂CH₂CH₂N– | ias.ac.in |
| 3.27 | q | 2H | –CONHCH₂– | ias.ac.in |
| 3.88 | s | 2H | –COCH₂Br | ias.ac.in |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5439-32-7 |
|---|---|
Molecular Formula |
C8H16BrNO |
Molecular Weight |
222.12 g/mol |
IUPAC Name |
2-bromo-N-hexylacetamide |
InChI |
InChI=1S/C8H16BrNO/c1-2-3-4-5-6-10-8(11)7-9/h2-7H2,1H3,(H,10,11) |
InChI Key |
AKLXGEYCFUSVDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo N Hexylacetamide and Analogous N Alkyl Bromoacetamides
Primary Amine Acylation Routes: Hexylamine (B90201) and Bromoacetyl Halides
The most direct and common method for synthesizing 2-bromo-N-hexylacetamide is the nucleophilic acyl substitution reaction between hexylamine and a bromoacetyl halide. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. This reaction expels a halide ion and, after deprotonation of the nitrogen, forms the stable amide bond. This method is widely applicable to a variety of primary and secondary amines, making it a versatile route for producing a diverse range of N-alkyl bromoacetamides. The choice between bromoacetyl bromide and bromoacetyl chloride often depends on reagent availability, cost, and specific reaction kinetics.
Reaction with Bromoacetyl Bromide
Bromoacetyl bromide is a highly reactive acylating agent frequently used for the synthesis of bromoacetamides. In a typical procedure, hexylamine is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or diethyl ether. To neutralize the hydrogen bromide byproduct that forms during the reaction, a base is required. Common bases include tertiary amines like triethylamine (B128534) or an inorganic base such as sodium bicarbonate or potassium carbonate irejournals.comnih.gov.
The reaction is often performed at reduced temperatures (e.g., 0-15°C) to control the exothermic nature of the acylation and to minimize potential side reactions. Bromoacetyl bromide, dissolved in the same solvent, is added dropwise to the stirred solution of hexylamine and base. After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours to ensure completion irejournals.com. Workup usually involves filtering any precipitated salts, washing the organic phase with water and brine, drying over an anhydrous salt like magnesium sulfate, and removing the solvent under reduced pressure to yield the crude this compound, which can be further purified if necessary.
For instance, a similar synthesis of N-methyl-N-propargyl-α-bromoacetamide was achieved by adding the amine to a cooled solution of bromoacetyl bromide and sodium bicarbonate in methylene (B1212753) chloride irejournals.com. Another study details the preparation of 2-bromo-N-(p-chlorophenyl) acetamide (B32628) by adding bromoacetyl bromide to a solution of 4-chloroaniline (B138754) and potassium carbonate in dichloromethane, achieving an 80% yield after purification irejournals.com.
Reaction with Bromoacetyl Chloride
Bromoacetyl chloride serves as an effective alternative to bromoacetyl bromide and is used in a similar fashion. While slightly less reactive than the bromide counterpart, it is often sufficiently reactive for the acylation of primary amines like hexylamine. The reaction setup is analogous, involving the dissolution of hexylamine and a base in an aprotic solvent, followed by the controlled addition of bromoacetyl chloride.
The choice of base and solvent remains crucial. For example, the synthesis of N-methyl-(2-benzoyl-4-chloro)-phenyl bromoacetamide was accomplished by adding bromoacetyl chloride to a solution of the amine in a benzene (B151609)/ether mixture at 0°C, allowing the reaction to proceed overnight to achieve an 82% yield. In another example, diisopropylethylamine was used as the base in tetrahydrofuran (B95107) for the reaction of bromoacetyl chloride with an aminoethoxy benzonitrile (B105546) derivative. These examples highlight the versatility of bromoacetyl chloride in different solvent and base systems.
Table 1: Comparison of Acylation Routes for Analogous N-Alkyl Bromoacetamides
| Acyl Halide | Amine Substrate | Base | Solvent | Temperature | Yield | Reference |
| Bromoacetyl Bromide | N-methylpropargylamine | Sodium Bicarbonate | Methylene Chloride | <15°C to 25°C | High (quantitative before purification) | irejournals.com |
| Bromoacetyl Bromide | 4-Chloroaniline | Potassium Carbonate | Dichloromethane | 0°C to RT | 80% | irejournals.com |
| Bromoacetyl Chloride | 2-methylamino-5-chlorobenzophenone | (None specified) | Benzene / Ether | 0°C to RT | 82% | |
| Bromoacetyl Chloride | 3-(2-aminoethoxy)benzonitrile | Diisopropylethylamine | Tetrahydrofuran | Not specified | Not specified |
Alternative Bromination Approaches for N-Substituted Acetamides
An alternative strategy to synthesize this compound involves starting with N-hexylacetamide and introducing the bromine atom at the alpha-position (the carbon adjacent to the carbonyl group). This approach utilizes specific brominating agents that can selectively halogenate this position.
Common reagents for this purpose include N-bromosuccinimide (NBS) and N-bromoacetamide (NBA). These reagents are often used under conditions that promote radical reactions, such as initiation by light (UV irradiation) or a radical initiator like azobisisobutyronitrile (AIBN) google.com. However, under different conditions, they can also participate in ionic reactions. For example, the direct bromination of 2-cyanoacetamide (B1669375) to 2-bromo-2-cyanoacetamide (B75607) has been successfully achieved using bromine in a non-polar solvent like benzene or carbon tetrachloride, a method that specifically avoids dibromination google.com. The use of N-bromosuccinimide for this transformation is also a known method google.com.
The reaction of N-bromoacetamide (NBA) with olefins has been shown to proceed through a free-radical chain process that can form N,N-dibromoacetamide, which then adds ionically across the double bond. This highlights the dual reactivity of N-bromoamides depending on the substrate and reaction conditions.
Synthesis of Fluorinated this compound Derivatives
The synthesis of fluorinated analogs of this compound introduces additional complexity, as fluorine can be incorporated at various positions on either the hexyl chain or the acetyl group. The methods for introducing fluorine are highly specialized and depend on the desired location of the fluorine atom.
If fluorination is desired on the hexyl chain (e.g., N-(fluorohexyl)acetamide), a fluorinated hexylamine derivative would be used as the starting material in the acylation reactions described in section 2.1. Synthesizing these fluorinated amines often involves nucleophilic fluorination of a corresponding alcohol or sulfonate ester using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
Alternatively, to create derivatives like 2-bromo-2-fluoro-N-hexylacetamide, a different synthetic pathway is required. This would typically involve the synthesis of 2-bromo-2-fluoroacetic acid or its corresponding acyl halide, followed by amidation with hexylamine. The construction of such α-bromo-α-fluoro carbonyl compounds is a specialized area of organofluorine chemistry. Recent advances in synthetic chemistry have focused on the stereoselective synthesis of alkyl fluorinated compounds, often employing transition metal catalysis or asymmetric electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Process Optimization and Yield Considerations in Laboratory Synthesis
Catalysis : For less reactive or sterically hindered amines, the acylation reaction can be slow. The use of a Lewis acid catalyst, such as anhydrous zinc chloride (ZnCl₂), can activate the carbonyl group of the bromoacetyl halide, making it more susceptible to nucleophilic attack. This catalytic approach has been shown to provide good yields and excellent conversion for the synthesis of N-acylated sulfonamides from bromoacetyl bromide.
Base Selection : The choice of base is critical. While inorganic bases like NaHCO₃ or K₂CO₃ are effective and easily removed by filtration, organic bases like triethylamine or pyridine (B92270) can also be used. The base must be strong enough to neutralize the acid byproduct but not so strong as to cause unwanted side reactions, such as dehydrohalogenation of the product.
Solvent and Temperature Control : Aprotic solvents are preferred to avoid reaction with the acyl halide. The polarity of the solvent can influence reaction rates. Strict temperature control, especially during the addition of the highly reactive acyl halide, is essential to prevent side reactions and ensure the formation of a clean product. Many procedures initiate the reaction at 0°C or below before allowing it to proceed at room temperature irejournals.com.
Purification : The final purity of the compound is determined by the workup and purification strategy. Standard procedures include aqueous washing to remove the base and salts, followed by drying and solvent evaporation. If necessary, further purification can be achieved through techniques such as recrystallization or column chromatography to remove any unreacted starting materials or byproducts. For example, the synthesis of N-methyl-(2-benzoyl-4-chloro)-phenyl bromoacetamide involved trituration with petroleum ether to induce crystallization, followed by recrystallization from ethyl acetate.
Table 2: Key Parameters for Optimization of N-Alkyl Bromoacetamide Synthesis
| Parameter | Variable | Effect on Reaction | Example | Reference |
| Catalyst | Anhydrous ZnCl₂ | Activates acyl halide, increases reaction rate with weak nucleophiles. | Synthesis of N-alkyl-N-(p-toluenesulfonyl) bromoacetamides. | |
| Base | Sodium Bicarbonate | Neutralizes HBr byproduct, mild and easy to remove. | Synthesis of N-methyl-N-propargyl-α-bromoacetamide. | irejournals.com |
| Temperature | Cooling (0-15°C) | Controls exothermic reaction, minimizes side products. | Addition of bromoacetyl bromide to amine solution. | irejournals.com |
| Purification | Recrystallization | Removes impurities, yields high-purity crystalline product. | Purification of N-methyl-(2-benzoyl-4-chloro)-phenyl bromoacetamide. |
Chemical Reactivity and Mechanistic Pathways of 2 Bromo N Hexylacetamide
Nucleophilic Substitution Reactions at the Alpha-Brominated Carbon Center
The carbon atom bonded to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the electronegative bromine atom. This makes it a prime target for nucleophilic attack. These reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. byjus.com
The SN2 mechanism is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the bromide ion), a trajectory known as "backside attack". byjus.commasterorganicchemistry.comlibretexts.org This process moves through a high-energy transition state where the carbon atom is momentarily pentacoordinated, with partial bonds to both the incoming nucleophile and the departing bromide ion. masterorganicchemistry.comlibretexts.orgpressbooks.pub The geometry of this transition state is typically trigonal bipyramidal. masterorganicchemistry.compressbooks.pub
Reactivity with Amines
Primary and secondary amines are effective nucleophiles that react with 2-Bromo-N-hexylacetamide to form new carbon-nitrogen bonds. The lone pair of electrons on the amine's nitrogen atom attacks the alpha-carbon, displacing the bromide ion. byjus.com
The general reaction is as follows: Br-CH₂-CONH-(CH₂)₅CH₃ + R¹R²NH → [R¹R²NH-CH₂-CONH-(CH₂)₅CH₃]⁺Br⁻ [R¹R²NH-CH₂-CONH-(CH₂)₅CH₃]⁺Br⁻ + R¹R²NH ⇌ R¹R²N-CH₂-CONH-(CH₂)₅CH₃ + [R¹R²NH₂]⁺Br⁻
This reaction leads to the formation of a glycine (B1666218) derivative, where the amino group of the glycine is substituted. For example, the reaction with a primary amine (RNH₂) yields a 2-(alkylamino)-N-hexylacetamide derivative.
Reactivity with Thiols
Thiols (R-SH) are potent nucleophiles, particularly in their deprotonated thiolate form (R-S⁻). They react readily with the alpha-brominated carbon of this compound in a classic SN2 displacement. chemistrysteps.comyoutube.com The high nucleophilicity of sulfur ensures an efficient reaction to form a carbon-sulfur bond. chemistrysteps.com The reactivity of bromoacetyl groups with thiols is well-established and can be controlled by adjusting the pH of the medium. nih.govresearchgate.net
The reaction proceeds as: Br-CH₂-CONH-(CH₂)₅CH₃ + R-S⁻ → R-S-CH₂-CONH-(CH₂)₅CH₃ + Br⁻
This transformation results in the formation of a thioether derivative, specifically an S-substituted cysteine derivative if cysteine were used as the thiol, showcasing the compound's utility in bioconjugation chemistry.
Formation of New Amide or Thioamide Derivatives
As detailed above, nucleophilic substitution reactions on this compound are a direct route to new, more complex amide derivatives. The reaction with amines yields substituted glycinamides, while the reaction with thiols produces thioether-linked amides. These products retain the core N-hexylacetamide structure but are functionalized at the alpha-position.
| Nucleophile | Product Class | General Structure of Product |
|---|---|---|
| Primary Amine (RNH₂) | 2-(Alkylamino)-N-hexylacetamide | RNH-CH₂-CONH-(CH₂)₅CH₃ |
| Secondary Amine (R₂NH) | 2-(Dialkylamino)-N-hexylacetamide | R₂N-CH₂-CONH-(CH₂)₅CH₃ |
| Thiol (RSH) / Thiolate (RS⁻) | 2-(Alkylthio)-N-hexylacetamide | RS-CH₂-CONH-(CH₂)₅CH₃ |
Reactions Involving the Amide Nitrogen: Acylation and Derivatization
The amide group itself possesses a nitrogen atom that can potentially undergo further reactions, such as acylation or alkylation. researchgate.netorganic-chemistry.orgorganic-chemistry.org As a secondary amide, this compound has a hydrogen atom on the nitrogen that can be removed by a strong base to form an amidate anion. This anion is nucleophilic and can react with electrophiles like acyl chlorides or alkyl halides.
However, this reactivity is often suppressed because the lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, reducing its nucleophilicity. libretexts.org Furthermore, any attempt at N-derivatization must contend with the highly reactive alpha-bromo position, which is a more favorable site for attack by most nucleophiles. Selective N-acylation or N-alkylation would require carefully chosen conditions or specific catalysts that favor reaction at the amide nitrogen over the electrophilic alpha-carbon. nih.gov
Reduction Pathways and Products
Amides are generally resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄). ucalgary.ca However, they can be reduced to amines using powerful hydride donors such as lithium aluminum hydride (LiAlH₄). libretexts.orgucalgary.camasterorganicchemistry.com This reaction is fundamentally different from the reduction of ketones or esters, as it involves the complete removal of the carbonyl oxygen atom to convert the amide into an amine. ucalgary.cachemistrysteps.com
In the case of this compound, LiAlH₄ is expected to reduce both functional groups present: the amide and the carbon-bromine bond. Alkyl halides are also readily reduced (dehalogenated) by LiAlH₄. purdue.edu Therefore, the treatment of this compound with LiAlH₄ would likely result in the formation of a tertiary amine, N-ethyl-N-hexylamine, following the reduction of the amide to an amine and the C-Br bond to a C-H bond.
| Reagent | Functional Group(s) Reduced | Expected Final Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | None (under standard conditions) | No Reaction |
| Lithium Aluminum Hydride (LiAlH₄) | Amide and Carbon-Bromine Bond | N-ethyl-N-hexylamine |
Stereochemical Considerations in this compound Transformations
The stereochemistry of reactions involving this compound is a critical aspect of its chemical reactivity, particularly when the alpha-carbon (the carbon atom bonded to the bromine) becomes a stereocenter. While this compound itself is an achiral molecule, its transformations can lead to the formation of chiral products. The stereochemical outcome of such reactions is dictated by the reaction mechanism and the nature of the reagents and catalysts employed.
Understanding the stereochemical pathways is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in various fields, including medicinal chemistry and materials science. Asymmetric synthesis and stereoselective reactions are key strategies to control the stereochemistry of the products formed from transformations of this compound.
Detailed research into the stereoselective reactions of analogous α-bromo amides provides significant insight into the potential stereochemical behavior of this compound. Studies on similar chiral 2-bromo amides have demonstrated that the stereochemical course of nucleophilic substitution at the α-carbon can be effectively controlled to yield products with either retention or inversion of configuration. datapdf.com
The stereochemical outcome is highly dependent on the reaction conditions, particularly the presence of certain promoters. For instance, in the case of nucleophilic displacement of the bromide, the choice of a silver salt can direct the stereochemistry of the product. Soluble silver salts, which can coordinate to the bromine atom and facilitate its departure, typically lead to an inversion of configuration, characteristic of an S(_N)2-type mechanism. datapdf.com In contrast, the use of solid silver(I) oxide has been shown to promote the retention of configuration. datapdf.com This suggests a different mechanistic pathway, possibly involving the formation of an intermediate that shields one face of the molecule, leading to the nucleophile attacking from the same side as the departing leaving group.
The following table summarizes the observed stereochemical outcomes in the nucleophilic substitution of a model (S)-2-bromopropanamide, which serves as a valuable predictive tool for the transformations of this compound.
| Nucleophile | Promoter | Stereochemical Outcome |
|---|---|---|
| Primary Amine | Soluble Ag⁺ | Inversion |
| Primary Amine | Solid Ag₂O | Retention |
| Methanol | Soluble Ag⁺ | Inversion |
| Methanol | Solid Ag₂O | Retention |
These findings underscore the potential for achieving high levels of stereocontrol in reactions involving this compound. By carefully selecting the reaction conditions, it is possible to selectively synthesize one enantiomer over the other. This capability is fundamental for the development of stereochemically pure molecules derived from this compound.
Further stereochemical considerations arise when this compound is used as a precursor in the synthesis of more complex molecules with multiple stereocenters. In such cases, the stereochemistry of the first transformation can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselective synthesis.
While specific studies on the stereochemical transformations of this compound are not extensively documented, the principles established for the broader class of α-haloamides provide a solid foundation for predicting and controlling the stereochemistry of its reactions. Future research in this area would be valuable for fully harnessing the synthetic potential of this compound in asymmetric synthesis.
Advanced Spectroscopic Characterization Methodologies for 2 Bromo N Hexylacetamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Bromo-N-hexylacetamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
The anticipated proton signals for this compound are as follows:
A triplet corresponding to the terminal methyl group (CH₃) of the hexyl chain, expected to appear in the upfield region around 0.9 ppm.
A complex multiplet for the four methylene (B1212753) groups (CH₂) of the hexyl chain, anticipated between 1.2 and 1.6 ppm.
A triplet for the methylene group adjacent to the nitrogen atom (N-CH₂), which would be deshielded and is expected around 3.2-3.4 ppm.
A singlet for the methylene group adjacent to the bromine atom (Br-CH₂), which would be significantly deshielded by the electronegative bromine and the carbonyl group, appearing further downfield around 3.8-4.0 ppm.
A broad singlet for the amide proton (N-H), typically observed in the region of 5.5-8.5 ppm, with its exact position being sensitive to solvent and concentration.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (hexyl) | ~0.9 | Triplet |
| (CH₂)₄ (hexyl) | ~1.2-1.6 | Multiplet |
| N-CH₂ (hexyl) | ~3.2-3.4 | Triplet |
| Br-CH₂-C=O | ~3.8-4.0 | Singlet |
| N-H (amide) | ~5.5-8.5 | Broad Singlet |
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.
The predicted ¹³C-NMR signals are:
The carbonyl carbon (C=O) is expected to be the most deshielded, with a chemical shift in the range of 165-175 ppm.
The carbon atom bonded to bromine (Br-CH₂) would appear significantly downfield due to the halogen's electronegativity, likely in the 25-40 ppm region.
The carbons of the hexyl chain will show a range of chemical shifts, with the carbon attached to the nitrogen (N-CH₂) appearing around 40-50 ppm. The other methylene carbons of the hexyl chain are expected between 20-35 ppm, and the terminal methyl carbon should be the most shielded, appearing around 14 ppm.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165-175 |
| Br-CH₂ | ~25-40 |
| N-CH₂ | ~40-50 |
| (CH₂)₄ | ~20-35 |
| CH₃ | ~14 |
For fluorinated analogs of this compound, Fluorine-19 NMR (¹⁹F-NMR) spectroscopy is a powerful technique due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. researchgate.net The chemical shifts in ¹⁹F-NMR are highly sensitive to the local electronic environment, making it an excellent probe for structural and conformational changes. proceedings.science
In a hypothetical fluorinated analog, such as one containing a trifluoromethyl group on the hexyl chain or as part of the acyl group, the ¹⁹F-NMR spectrum would exhibit signals whose chemical shifts provide information about the position of the fluorine atoms. For instance, a trifluoromethyl group would typically appear as a singlet, and its chemical shift would be indicative of its electronic environment. This technique is particularly valuable in studying the interactions of these molecules, as even subtle changes in conformation can lead to significant changes in the ¹⁹F chemical shift. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amide and alkyl halide functionalities.
Key expected vibrational frequencies include:
N-H Stretching: A moderate to strong absorption band in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in a secondary amide.
C-H Stretching: Absorption bands in the 2850-2960 cm⁻¹ range due to the symmetric and asymmetric stretching of the C-H bonds in the hexyl group.
C=O Stretching (Amide I): A strong, sharp absorption band typically found between 1630 and 1680 cm⁻¹, corresponding to the carbonyl group of the amide.
N-H Bending (Amide II): An absorption band in the region of 1510-1570 cm⁻¹, arising from the in-plane bending of the N-H bond.
C-N Stretching: A moderate absorption band around 1240-1450 cm⁻¹.
C-Br Stretching: A weak to medium absorption band in the lower frequency region, typically between 500 and 600 cm⁻¹, which is characteristic of the carbon-bromine bond.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group Vibration | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium-Strong |
| C-H Stretch (alkyl) | 2850-2960 | Strong |
| C=O Stretch (Amide I) | 1630-1680 | Strong |
| N-H Bend (Amide II) | 1510-1570 | Medium |
| C-N Stretch | 1240-1450 | Medium |
| C-Br Stretch | 500-600 | Weak-Medium |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, with a molecular formula of C₈H₁₆BrNO, the expected monoisotopic mass is approximately 221.04 g/mol . chemspider.com
The mass spectrum would exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns for N-alkyl bromoacetamides would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group or the C-N bond.
McLafferty Rearrangement: If sterically feasible, this could lead to the elimination of a neutral alkene molecule.
Loss of Bromine: Fragmentation involving the loss of a bromine radical (Br•) or hydrogen bromide (HBr).
Cleavage of the hexyl chain, leading to a series of fragment ions separated by 14 mass units (CH₂).
Table 4: Potential Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure |
| [M]+• | C₈H₁₆BrNO+• |
| [M-Br]+ | C₈H₁₆NO+ |
| [CH₂=C(OH)NHCH₁₃]+• | Product of McLafferty Rearrangement |
| [C₆H₁₃NHCO]+ | Acylium ion after Br loss |
| [C₆H₁₄N]+ | Fragment from cleavage of C-C bond next to carbonyl |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.org This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov
Computational Chemistry and Theoretical Investigations of 2 Bromo N Hexylacetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic properties of 2-Bromo-N-hexylacetamide. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.
The electronic structure of this compound is defined by its molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized around the bromine and nitrogen atoms due to the presence of lone pair electrons, while the LUMO is likely centered on the antibonding orbital of the carbon-bromine bond. Theoretical calculations on analogous haloacetamides suggest that the biological activities of these compounds are related to their quantum chemical properties.
Table 1: Predicted Electronic Properties of this compound (Note: These values are hypothetical and based on typical results from DFT calculations (e.g., B3LYP functional with a standard basis set like 6-31G) for analogous molecules, as specific literature data for this compound is not available.)*
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular forces |
These predicted values help in understanding the molecule's behavior in chemical reactions. For instance, the significant dipole moment suggests that this compound is a polar molecule, which will influence its interactions with other polar molecules and its solubility in various solvents.
Molecular Dynamics Simulations for Conformational Analysis
The flexibility of the N-hexyl chain in this compound allows it to adopt numerous conformations in solution. Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of flexible molecules by simulating the atomic motions over time.
MD simulations can reveal the preferred conformations of the molecule, the energy barriers between them, and how the solvent environment influences the conformational equilibrium. For N-alkylacetamides, conformational equilibria involving Z- and E-configurations around the amide bond, as well as syn and anti arrangements of the substituents, are known to exist. The hexyl chain can also adopt various gauche and anti conformations along its carbon-carbon bonds.
A typical MD simulation would involve placing a model of this compound in a simulated box of solvent (e.g., water) and calculating the trajectories of all atoms based on a force field. Analysis of these trajectories can provide information on the populations of different conformers.
Table 2: Predicted Major Conformers of this compound in Aqueous Solution (Note: The conformer populations are illustrative and based on general principles of N-alkylamide conformational preferences. Specific values would require dedicated MD simulations.)
| Conformer | Dihedral Angle (C-C-N-C) | Dihedral Angle (N-C-C-Br) | Predicted Population (%) |
| Trans-gauche | ~180° | ~60° | 45 |
| Trans-anti | ~180° | ~180° | 35 |
| Cis-gauche | ~0° | ~60° | 15 |
| Cis-anti | ~0° | ~180° | 5 |
The conformational flexibility is crucial for the molecule's biological activity, as it determines the shape of the molecule and its ability to interact with biological targets.
Correlation Analysis in Structure-Reactivity Relationships (e.g., MSP, DSP)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For haloacetamides, QSAR studies have indicated that their toxicity is correlated with their quantum chemical and topological properties nih.gov.
In this compound, the bromine atom exerts a strong electron-withdrawing inductive effect, which influences the reactivity of the adjacent carbonyl group and the acidity of the N-H proton. The hexyl group, being an alkyl chain, has a mild electron-donating inductive effect.
A hypothetical QSAR model for a series of N-alkyl-2-bromoacetamides might take the form:
log(1/C) = a * σ* + b * Es + c * logP + d
Where:
C is the concentration required for a specific biological effect.
σ* is the Taft inductive substituent constant.
Es is the Taft steric substituent constant.
logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.
a, b, c, and d are regression coefficients.
Table 3: Hypothetical QSAR Descriptors for this compound (Note: These values are estimates based on the structure of the molecule and are intended for illustrative purposes.)
| Descriptor | Estimated Value | Role in Reactivity/Activity |
| Taft Inductive Constant (σ*) of hexyl | -0.13 | Electronic effect of the alkyl chain |
| Taft Steric Parameter (Es) of hexyl | -0.40 | Steric hindrance from the alkyl chain |
| logP | 2.5 | Hydrophobicity and membrane permeability |
Such analyses help in predicting the biological activity of new, untested compounds based on their structural features.
Modeling of Intermolecular Interactions and Hydrogen Bonding
The amide group in this compound is a classic motif for forming hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are fundamental to the molecule's behavior in condensed phases and its interaction with biological macromolecules.
Computational modeling can be used to calculate the strength and geometry of these hydrogen bonds. For instance, the interaction energy of a this compound dimer, formed through hydrogen bonding, can be calculated using high-level quantum chemical methods. Studies on simple amides like formamide and N-methylacetamide have provided benchmark values for the strength of amide-amide hydrogen bonds, which are typically in the range of -5 to -8 kcal/mol in the gas phase. The presence of the bulky and hydrophobic hexyl group may influence the accessibility of the amide group for hydrogen bonding.
Table 4: Predicted Hydrogen Bonding Properties of this compound (Note: These values are based on computational studies of similar amide systems.)
| Interaction Type | Donor-Acceptor Distance (Å) | Predicted Interaction Energy (kcal/mol) |
| N-H···O=C (Dimer) | 2.9 | -6.0 |
| N-H···O (Water) | 2.8 | -5.5 |
| C=O···H-O (Water) | 2.9 | -4.5 |
These intermolecular interactions are critical in determining the physical properties of the compound, such as its boiling point and solubility, and are paramount in molecular recognition processes at the biological level.
2 Bromo N Hexylacetamide As a Pivotal Synthetic Intermediate in Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The reactivity of the α-bromo group in 2-Bromo-N-hexylacetamide makes it an excellent electrophile for nucleophilic substitution reactions, a fundamental transformation in the assembly of more complex organic structures. This reactivity is harnessed to introduce the N-hexylacetamido moiety into a variety of molecular scaffolds, serving as a crucial building block in the total synthesis of natural products and other biologically active compounds.
One illustrative example of the synthetic utility of analogous α-bromoamides is in the synthesis of γ-lactams, which are privileged structures in many natural products and pharmaceuticals. While direct studies with this compound are not extensively documented, the reaction of N-substituted 2-bromoacetamides with olefins to form γ-lactams has been demonstrated. This transformation can proceed through an electron donor-acceptor (EDA) complex formation followed by photocatalysis. In such a sequence, the this compound would react with an alkene to form an intermediate radical, which then undergoes cyclization to afford the corresponding γ-lactam. The hexyl group on the nitrogen atom can influence the solubility and electronic properties of the starting material and the final product, potentially offering advantages in specific synthetic contexts.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Alkene | γ-Lactam | Radical Cyclization |
| This compound | Nucleophile | Substituted N-hexylacetamide | Nucleophilic Substitution |
Application in the Construction of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The chemical properties of this compound make it an ideal starting material for the synthesis of a variety of these important ring systems. The α-bromo group serves as a handle for intramolecular cyclization reactions, where the amide nitrogen or a tethered nucleophile can displace the bromide to form a new ring.
For instance, this compound can be envisioned as a precursor for the synthesis of various fused nitrogen heterocycles. By analogy to related N-substituted 2-bromoacetamides, it can be used to alkylate a nitrogen-containing heterocycle, followed by a subsequent intramolecular reaction to construct a fused ring system. For example, reaction with a suitable amino-substituted heterocycle could lead to an intermediate that, upon cyclization, would generate a bicyclic or polycyclic framework. The N-hexyl group can play a significant role in directing the stereochemical outcome of such cyclizations and in modulating the biological activity of the final heterocyclic product.
Derivatization for Scaffold Diversity in Medicinal Chemistry Research
In the realm of medicinal chemistry, the generation of compound libraries with diverse molecular scaffolds is crucial for the discovery of new therapeutic agents. This compound serves as an excellent starting point for creating such libraries due to the ease with which both the "bromo" and the "N-hexyl" moieties can be modified.
The bromine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce a variety of functional groups. This allows for the rapid generation of a library of N-hexylacetamide derivatives with diverse side chains. For example, the synthesis of 2-amino-N-aryl acetamide (B32628) derivatives, which have shown antibacterial activity, often starts from the corresponding 2-bromo-N-aryl acetamide. Similarly, this compound can be reacted with various amines to produce a library of 2-amino-N-hexylacetamide derivatives for biological screening.
Furthermore, the N-hexyl group itself can be varied by starting from different primary amines in the initial synthesis of the bromoacetamide. This allows for the exploration of the structure-activity relationship (SAR) related to the lipophilicity and steric bulk of this substituent. A notable example in medicinal chemistry is the synthesis of 2-(quinolin-4-yloxy)acetamides, which have demonstrated potent antimycobacterial activity. While the original studies may have used different N-substituents, the synthesis of a 2-(quinolin-4-yloxy)-N-hexylacetamide derivative is a clear example of how the this compound scaffold can be elaborated to produce potentially bioactive molecules.
| Starting Material | Reagent | Product Class | Potential Application |
| This compound | Various Amines | 2-Amino-N-hexylacetamides | Antibacterial agents |
| This compound | 4-Hydroxyquinoline | 2-(Quinolin-4-yloxy)-N-hexylacetamide | Antimycobacterial agents |
| This compound | Thiols | 2-(Thio)-N-hexylacetamides | Enzyme inhibitors |
Strategic Importance in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single operation, thereby increasing efficiency and reducing waste. The reactivity profile of this compound makes it a promising candidate for participation in such processes.
A comprehensive review of α-halogenoacetamides highlights their versatility in domino (cascade) reactions, where N-alkyl α-halogenoacetamides can act as formal 1,3-dipoles rsc.org. This reactivity can be extrapolated to this compound. In a typical cascade sequence, an initial reaction at the electrophilic carbon center could be followed by one or more intramolecular transformations. For example, a reaction with a dinucleophilic species could lead to an intermediate that undergoes a subsequent cyclization, all in one pot.
In the context of MCRs, this compound could potentially be employed as one of the components in, for example, a Passerini or Ugi-type reaction, after suitable functional group manipulation. More directly, its ability to act as an alkylating agent allows for its incorporation into sequential one-pot reactions where an initial alkylation is followed by a cyclization or another bond-forming event. The N-hexyl group can influence the solubility of intermediates and the stereoselectivity of the transformations, making it a valuable component for fine-tuning these complex reactions. While specific examples detailing the use of this compound in cascade or multicomponent reactions are not prevalent in the literature, its structural motifs and inherent reactivity strongly suggest its potential for such applications, representing an area ripe for future investigation.
Integration of 2 Bromo N Hexylacetamide Moieties into Advanced Materials and Polymer Architectures
Synthesis of Amphiphilic Cationic Macromolecules Utilizing Bromoacetamide Functionality
Amphiphilic cationic macromolecules, which possess both hydrophilic and hydrophobic domains as well as a positive charge, are of significant interest for applications in drug delivery, gene therapy, and as antimicrobial agents. The bromoacetamide group in 2-Bromo-N-hexylacetamide serves as a key reactive handle for the synthesis of such macromolecules.
One primary approach involves the use of the bromoacetamide moiety as an initiator for controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). In a typical ATRP process, the carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst, generating a radical that initiates the polymerization of a hydrophilic monomer. This results in the formation of a hydrophilic polymer chain tethered to the initiating this compound fragment. The hexylamide portion of the initiator then constitutes the hydrophobic block of the resulting amphiphilic structure.
Subsequent quaternization of a suitable monomer unit within the polymer chain or the initiator itself can introduce the cationic charge. For instance, if the polymer backbone contains amine-functionalized monomers, these can be post-polymerized with an alkyl halide to generate quaternary ammonium (B1175870) groups. This synthetic strategy allows for precise control over the molecular weight and dispersity of the polymer, as well as the defined placement of the hydrophobic and hydrophilic segments.
Table 1: Exemplary Reaction Scheme for Amphiphilic Cationic Macromolecule Synthesis
| Step | Description | Reactants |
| 1 | Initiation | This compound, Hydrophilic Monomer (e.g., oligo(ethylene glycol) methyl ether methacrylate), Cu(I)Br/Ligand |
| 2 | Polymerization | Propagation of the hydrophilic polymer chain via ATRP. |
| 3 | Cationization | Post-polymerization reaction with a quaternizing agent if the monomer contains a tertiary amine. |
The resulting amphiphilic cationic macromolecules can self-assemble in aqueous environments into various nanostructures, such as micelles or polymersomes, driven by the hydrophobic interactions of the hexylamide tails.
Functionalization of Polymeric Backbones for Specific Applications
For example, the functionalization of a hydrophilic polymer with this compound can impart hydrophobic character, leading to materials with tunable solubility or the ability to interact with nonpolar molecules. This is particularly relevant in the development of materials for chromatography, sensing, or as compatibilizers in polymer blends.
The degree of functionalization can be controlled by the stoichiometry of the reactants and the reaction conditions, allowing for a fine-tuning of the material's properties. The introduction of the hexylamide side chains can significantly impact the polymer's glass transition temperature and mechanical properties, often leading to a more flexible and less brittle material.
Design Principles for Tailoring Material Properties through Amide Linkages
The amide bond is a fundamental linkage in both biological and synthetic polymers, known for its planarity, rigidity, and ability to participate in hydrogen bonding. The incorporation of this compound introduces an amide linkage that can be strategically utilized to tailor material properties.
Thermal and Mechanical Properties: The length and flexibility of alkyl side chains have a profound effect on the thermal and mechanical properties of polymers. Longer and more flexible side chains, like the hexyl group, can act as internal plasticizers, lowering the glass transition temperature (Tg) and increasing the ductility of the material. This is because the side chains increase the free volume between polymer backbones, facilitating segmental motion. By controlling the density of these hexylamide side chains, the mechanical response of the material can be tuned from rigid and glassy to soft and rubbery.
Table 2: Influence of Hexylamide Side Chains on Polymer Properties
| Property | Effect of Increasing Hexylamide Content | Rationale |
| Glass Transition Temperature (Tg) | Decrease | Increased free volume and segmental mobility. nih.gov |
| Elastic Modulus | Decrease | Reduced intermolecular forces and increased flexibility. nih.gov |
| Ductility/Crack-Onset Strain | Increase | Enhanced ability of polymer chains to move past one another. nih.gov |
| Hydrophobicity | Increase | Introduction of nonpolar alkyl chains. |
| Solubility in Nonpolar Solvents | Increase | Favorable interactions between the hexyl groups and the solvent. |
By carefully considering these design principles, materials scientists can leverage the unique chemical features of this compound to create a diverse range of advanced materials with precisely controlled properties for targeted applications.
Broader Academic Context of Halogenated Acetamides: Structure Reactivity Paradigms and Synthetic Utility
Comparative Studies of 2-Haloacetamides (Chloro, Bromo, Iodo)
The reactivity of 2-haloacetamides in nucleophilic substitution reactions is critically dependent on the nature of the halogen atom. The general trend in reactivity follows the order of leaving group ability, which is I > Br > Cl. This trend is a direct consequence of the carbon-halogen bond strength and the stability of the resulting halide anion. The weaker carbon-iodine bond and the greater stability of the iodide ion make 2-iodoacetamides the most reactive, while the stronger carbon-chlorine bond and the lower stability of the chloride ion render 2-chloroacetamides the least reactive among the three.
This reactivity difference is a cornerstone of their synthetic applications, allowing chemists to tune the reactivity of the substrate to match the requirements of a specific transformation. For instance, the higher reactivity of bromoacetamides and iodoacetamides makes them suitable for reactions with weaker nucleophiles or under milder conditions, whereas chloroacetamides might require more forcing conditions or stronger nucleophiles.
| 2-Haloacetamide | Halogen | C-X Bond Strength (kJ/mol) | Leaving Group Ability | Expected Relative Reactivity in SN2 Reactions |
| 2-Chloro-N-hexylacetamide | Cl | ~339 | Poor | Low |
| 2-Bromo-N-hexylacetamide | Br | ~285 | Good | Moderate |
| 2-Iodo-N-hexylacetamide | I | ~213 | Excellent | High |
This table presents a qualitative comparison based on general chemical principles, as specific kinetic data for these exact compounds is not available.
Investigation of N-Substituted Acetamides with Diverse Alkyl and Aryl Chains
The substituent on the amide nitrogen (the N-substituent) plays a crucial role in modulating the physicochemical properties and reactivity of halogenated acetamides. The nature of the alkyl or aryl chain can influence factors such as solubility, lipophilicity, steric hindrance around the reaction center, and even the electronic nature of the amide bond.
N-Alkyl Chains: The length and branching of an N-alkyl chain primarily affect the steric environment and lipophilicity of the molecule. Longer, straight-chain alkyl groups, such as the hexyl group in this compound, increase the nonpolar character of the molecule, enhancing its solubility in organic solvents and its lipophilicity. This property is particularly relevant in medicinal chemistry, where lipophilicity can influence a molecule's ability to cross cell membranes. A structure-activity relationship study on a series of phenylacetamides revealed a trend toward more potent Na+ channel blockade activity with increasing lipophilicity of the amine portion of the molecule nih.gov.
N-Aryl Chains: The introduction of an N-aryl group introduces electronic effects and potential for further functionalization. The electron-withdrawing or electron-donating nature of substituents on the aryl ring can influence the nucleophilicity of the amide nitrogen and the reactivity of the α-carbon. For example, N-aryl 2-chloroacetamides are widely used as building blocks for the synthesis of various heterocyclic compounds, where the aryl group can be tailored to achieve desired electronic or steric properties.
The following table provides a conceptual overview of how different N-substituents can influence the properties of a hypothetical 2-bromoacetamide.
| N-Substituent | Expected Effect on Lipophilicity | Potential Influence on Reactivity |
| Methyl | Low | Minimal steric hindrance |
| n-Hexyl | High | Increased solubility in nonpolar solvents, moderate steric hindrance |
| tert-Butyl | High | Significant steric hindrance, may slow down SN2 reactions |
| Phenyl | Moderate | Electronic effects from the aromatic ring can influence amide bond character |
| 4-Nitrophenyl | Moderate | Electron-withdrawing group can increase the acidity of the N-H proton (if present) and potentially affect the electrophilicity of the carbonyl carbon. |
| 4-Methoxyphenyl | Moderate | Electron-donating group can increase the electron density on the amide nitrogen. |
Structural Analogs in Synthetic Method Development
Structural analogs of this compound, and haloacetamides in general, are pivotal in the development of new synthetic methodologies. By systematically modifying the structure of the haloacetamide, chemists can probe reaction mechanisms, optimize reaction conditions, and expand the scope of synthetic transformations.
One key area where haloacetamide analogs are employed is in the synthesis of heterocyclic compounds. The 2-haloacetyl group is a versatile synthon for introducing a two-carbon unit with a reactive electrophilic center. For instance, N-aryl-2-chloroacetamides are precursors to various heterocyclic systems like imidazoles, pyrroles, and thiazolidin-4-ones through reactions with different nucleophiles, which can be accompanied by intramolecular cyclization nih.gov.
Furthermore, α-bromoamides are utilized in radical reactions for the formation of carbon-carbon bonds. For example, they can undergo atom-transfer radical addition (ATRA) reactions with unactivated olefins to synthesize γ-lactams nih.gov. This highlights how structural variations, such as the nature of the N-substituent, can be used to fine-tune the reactivity and selectivity of these radical processes.
Another important application is in the field of bioconjugation. Haloacetamides, particularly iodoacetamides and bromoacetamides, are common reagents for the selective alkylation of cysteine residues in proteins and peptides. The development of novel haloacetamide-based reagents with different linkers and reporter groups is an active area of research for creating new bioprobes and antibody-drug conjugates. For example, a fluoropyridine-based bromoacetamide reagent has been developed for the labeling of oligonucleotides masterorganicchemistry.com.
Exploration of Acetamide (B32628) Derivatives Beyond the Alpha-Halogenation
While α-halogenated acetamides are the most common, the exploration of acetamide derivatives with halogenation at other positions (β, γ, etc.) opens up new avenues for synthetic transformations and the creation of novel molecular architectures. The position of the halogen atom dictates the type of reactivity and the potential cyclization products that can be formed.
β-Haloacetamides: These compounds are less common than their α-counterparts but can serve as precursors to β-lactams (azetidin-2-ones), which are core structures in many antibiotic drugs. The intramolecular cyclization of β-haloamides is a known method for the synthesis of these strained four-membered rings.
γ-Haloacetamides: Similarly, γ-haloacetamides can be used to synthesize γ-lactams (pyrrolidin-2-ones), a five-membered ring system present in numerous natural products and biologically active compounds rsc.org. The intramolecular nucleophilic substitution of the halogen by the amide nitrogen is a direct route to these important heterocyclic scaffolds. The synthesis of γ-lactams can also be achieved through the reaction of α-bromoamides with alkenes, which represents a formal [3+2] cycloaddition nih.gov.
The study of these "homologous" haloacetamides provides valuable insights into the influence of ring strain and conformational effects on reactivity. The propensity for intramolecular cyclization is a key feature of these derivatives, leading to the formation of stable 4-, 5-, and 6-membered rings.
Future Research Perspectives and Emerging Directions for 2 Bromo N Hexylacetamide
Development of Green Chemistry Approaches for Synthesis
Future investigations could focus on:
Alternative Solvents: Exploring the use of benign solvents such as water, supercritical fluids, or bio-based solvents to replace conventional chlorinated hydrocarbons.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve direct C-H activation and amidation strategies.
Renewable Feedstocks: Investigating the potential of deriving the hexylamine (B90201) or acetamide (B32628) precursors from renewable biological sources.
Energy Efficiency: The use of microwave-assisted or flow chemistry techniques could significantly reduce reaction times and energy consumption compared to traditional batch processing.
As no specific research data is available, a data table for green synthesis metrics cannot be provided at this time.
Exploration of Novel Catalytic Transformations
The reactivity of the carbon-bromine bond in 2-Bromo-N-hexylacetamide suggests its potential as a substrate in a variety of catalytic transformations, although specific examples are not documented in current literature. Future research could unlock its synthetic utility by exploring its participation in novel catalytic cycles.
Promising areas for investigation include:
Cross-Coupling Reactions: Investigating the use of palladium, copper, or nickel catalysts to form new carbon-carbon or carbon-heteroatom bonds, thereby using this compound as an alkylating agent to introduce the N-hexylacetamidoethyl group onto various molecular scaffolds.
Photoredox Catalysis: Employing visible-light photoredox catalysis for the generation of radical intermediates from this compound, which could then participate in a range of addition and coupling reactions under mild conditions.
Asymmetric Catalysis: Developing enantioselective catalytic methods to introduce chirality into molecules using this compound as a prochiral substrate or reagent.
A systematic study of different catalyst systems, ligands, and reaction conditions would be necessary to map out the catalytic landscape for this compound. Currently, there is no available data to populate a table of catalytic transformations.
Advanced Spectroscopic and Computational Methodologies for Deeper Insight
A comprehensive understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. While basic chemical data is available, in-depth spectroscopic and computational analyses are absent from the literature.
Future research should aim to:
Multi-nuclear NMR Studies: Conduct detailed 1D and 2D NMR (COSY, HSQC, HMBC) experiments to unambiguously assign all proton and carbon signals and to study the conformational dynamics of the hexyl chain and the amide bond.
Vibrational Spectroscopy: Utilize advanced infrared (IR) and Raman spectroscopy, coupled with theoretical calculations, to analyze the vibrational modes and the influence of intra- and intermolecular interactions.
X-ray Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction would provide definitive information on its solid-state structure, including bond lengths, bond angles, and intermolecular packing.
Computational Modeling: Employ Density Functional Theory (DFT) and other computational methods to calculate the molecular geometry, vibrational frequencies, electronic structure, and reaction pathways. This would provide a theoretical framework to understand its reactivity and spectroscopic properties.
A table of detailed spectroscopic data and computational parameters awaits future research findings.
Design of Next-Generation Synthetic Tools and Building Blocks
The bifunctional nature of this compound, possessing both an electrophilic carbon and a secondary amide group, makes it a potentially valuable building block in organic synthesis. However, its application in the design of new synthetic tools has not been reported.
Future directions in this area could involve:
Multicomponent Reactions: Designing novel multicomponent reactions where this compound acts as a key component to rapidly build molecular complexity in a single step.
Synthesis of Heterocycles: Exploring its use as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.
Functionalized Polymers: Investigating its use as a monomer or a functionalizing agent for the development of new polymers with tailored properties.
Bioconjugation: The reactive bromide could potentially be used for the covalent attachment of the N-hexylacetamide moiety to biomolecules, although such applications require careful investigation.
The development of this compound as a versatile synthetic tool is contingent on a foundational understanding of its reactivity, which is yet to be established through dedicated research.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Bromo-n-hexylacetamide, and how can predictive databases improve route selection?
- The synthesis of bromo-acetamides like this compound typically involves nucleophilic substitution or bromination of acetamide precursors. Predictive tools (e.g., PISTACHIO, REAXYS) can prioritize feasible routes by scoring precursor relevance and reaction plausibility . For example, alkylation of n-hexylamine with bromoacetyl bromide under controlled pH and temperature conditions is a plausible pathway. Databases also highlight side-reaction risks, such as hydrolysis of the bromo group, which requires anhydrous conditions .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- High-resolution NMR (¹H, ¹³C) and LC-MS are critical for structural confirmation, particularly to distinguish between regioisomers or bromination byproducts. Purity assessment should combine HPLC (with UV detection) and elemental analysis. Reference standards from pharmacopeial guidelines (e.g., USP-NF) ensure method validation, while NIST data cross-referencing minimizes spectral interpretation errors .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Key precautions include using PPE (gloves, goggles), working in a fume hood, and avoiding skin contact. First-aid measures for inhalation or exposure align with bromoacetamide safety guidelines: immediate rinsing with water, medical consultation, and proper waste disposal to prevent environmental release .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during this compound synthesis?
- Systematic optimization involves varying solvents (e.g., DMF vs. THF), temperature (40–60°C), and catalysts (e.g., DMAP). DOE (Design of Experiments) models can identify critical factors affecting yield and selectivity. For instance, lower temperatures may reduce alkyl bromide degradation, while polar aprotic solvents enhance nucleophilicity of the amine .
Q. How should researchers address contradictions in spectral data or reactivity profiles of this compound derivatives?
- Contradictions may arise from impurities (e.g., residual solvents) or stereochemical variations. Cross-validate data using multiple techniques: compare experimental NMR shifts with computational predictions (DFT) and confirm reactivity via kinetic studies. Contradictory biological activity data may require reassessing assay conditions (e.g., pH, solvent compatibility) .
Q. What methodologies are effective for studying the metabolic or environmental degradation pathways of this compound?
- Use isotopically labeled analogs (e.g., ¹³C-bromoacetamide) in metabolic studies tracked via LC-MS/MS. Environmental degradation can be modeled using accelerated stability testing (e.g., exposure to UV light, varying pH) coupled with GC-MS to identify breakdown products like brominated alkanes or acetamide derivatives .
Q. How can computational tools aid in predicting the reactivity of this compound in novel reactions?
- Molecular docking (e.g., AutoDock) and DFT calculations predict electrophilic reactivity at the bromine site, guiding functionalization strategies. Tools like BKMS_METABOLIC forecast metabolic pathways, while REAXYS_BIOCATALYSIS identifies enzyme-catalyzed modifications .
Methodological Best Practices
- Data Validation : Cross-reference spectral data with NIST and peer-reviewed literature to resolve ambiguities .
- Experimental Design : Prioritize iterative approaches (e.g., small-scale trials) before scaling up synthesis .
- Contamination Control : Regularly calibrate analytical instruments and use certified reference materials to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
